2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride
Overview
Description
2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Impurity Identification in Repaglinide
The compound 2-ethoxy-N-piperidin-3-ylbenzamide hydrochloride was identified as an impurity in Repaglinide, an anti-diabetic drug. Its structure and characteristics were studied using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS), NMR, MS, and infrared (IR) spectroscopy. This study enhances the understanding of impurities in pharmaceuticals (Kancherla et al., 2018).
Analgesic Activity in Piperidine Derivatives
A study on 3-methyl-4-(N-phenyl amido)piperidines, which are structurally related to this compound, revealed significant intravenous analgesic activity. This research contributes to the development of analgesics with short durations of action, beneficial for short surgical procedures (Lalinde et al., 1990).
Antimicrobial Activity
The synthesis and antimicrobial screening of a compound structurally similar to this compound were conducted. The synthesized compound showed moderate antimicrobial activities against various bacterial strains, indicating potential applications in combating microbial infections (Ovonramwen et al., 2019).
SERM Development
Research into Selective Estrogen Receptor Modulators (SERMs) included the design and synthesis of chiral piperidin-4-ols, similar to this compound. This study contributes to the development of novel SERMs with potential applications in treating conditions like breast cancer (Yadav et al., 2011).
Topoisomerase II Inhibition in Cancer Therapy
A study on a compound related to this compound demonstrated its role as a potent topoisomerase II inhibitor. It showed cytotoxic effects against breast cancer cells, suggesting its potential application in cancer therapy (Siwek et al., 2012).
Properties
IUPAC Name |
2-ethoxy-N-piperidin-3-ylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-18-13-8-4-3-7-12(13)14(17)16-11-6-5-9-15-10-11;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGDHTXMVMKVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.